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Compound of Interest

Compound Name: Anti-virus agent 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated in vitro and in
vivo activity against a range of RNA viruses.[1] Originally developed for the treatment of
Hepatitis C and subsequently tested against Ebola virus, it has gained significant attention for
its efficacy against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2
(SARS-CoV-2), the causative agent of COVID-19.[2][3] This technical guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and key
experimental data related to Remdesivir.

Chemical Structure and Properties

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide
analogue.[3] Its structure is designed to enhance intracellular penetration and subsequent
conversion to its active triphosphate form.

Chemical Name: 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][4]triazin-7-yl)-5-
cyano-3,4-dihydroxyoxolan-2-yljmethoxy-phenoxyphosphoryllamino]propanoate

Molecular Formula: C27H3sNeOsP

Molecular Weight: 602.6 g/mol

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8134254?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7361781/
https://www.researchgate.net/publication/347838946_A_Mechanism-based_Pharmacokinetic_Model_of_Remdesivir_Leveraging_Interspecies_Scaling_to_Simulate_COVID-19_Treatment_in_Humans
https://pmc.ncbi.nlm.nih.gov/articles/PMC7778417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7778417/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Plaque_Reduction_Assay_Evaluating_Antiviral_Agent_25.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action

Remdesivir is a direct-acting antiviral that inhibits viral RNA-dependent RNA polymerase
(RdRp). As a prodrug, it must be metabolized within the host cell to its pharmacologically active
form.

The key steps in its mechanism of action are:
¢ Cellular Uptake: Remdesivir diffuses into the host cell.

o Metabolic Activation: Inside the cell, esterases (like CES1 and CTSA) and a
phosphoramidase (HINT1) convert Remdesivir into its nucleoside monophosphate form (GS-
441524 monophosphate). This is then further phosphorylated by host kinases to the active
nucleoside triphosphate analog (GS-443902).

« Inhibition of Viral RdRp: The active triphosphate metabolite (RDV-TP) acts as an analog of
adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into
nascent viral RNA chains by the viral RdRp.

o Delayed Chain Termination: After incorporation into the viral RNA, Remdesivir causes
delayed chain termination, which halts the replication of the viral genome.

Click to download full resolution via product page

Figure 1: Mechanism of action of Remdesivir.

Quantitative Data
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The following tables summarize the in vitro antiviral activity, cytotoxicity, and pharmacokinetic

parameters of Remdesivir.

[able 1: In Vitro Antiviral Activity of Remdesivir

Virus Cell Line ECso (M) ICs0 (UM) Reference
SARS-CoV-2 Vero E6 0.77 -

SARS-CoV-2 Vero E6 1.65 -

SARS-CoV-2 Calu-3 0.28 -

SARS-CoV-2 Human Alrway 0.01 -

Epithelial (HAE)

SARS-CoV HAE - 0.069

MERS-CoV HAE - 0.074

MERS-CoV Calu-3 - 0.025

HCoV-229E MRC-5 - 0.067

ECso: Half-maximal effective concentration; 1Cso: Half-maximal inhibitory concentration.

Table 2: Cytotoxicity of Remdesivir

Cell Line CCso (UM) Reference
Vero E6 >100

Calu-3 >20

Huh7.5 15.2

MT-4 1.7-20

Primary Human Hepatocytes >20

CCso: 50% cytotoxic concentration.
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Table 3: Pharmacokinetic Parameters of Remdesivir in

Humans
Parameter Value Reference

Remdesivir (Parent Drug)

Half-life (t1/2) ~1 hour
Clearance (CL) 755 - 719 mL/min
Volume of Distribution (Vd) 45.1-66.5L
Protein Binding 88.0 - 93.6%

GS-441524 (Metabolite)

Half-life (t1/2) ~27 hours

Protein Binding 2%

GS-704277 (Metabolite)

Half-life (t1/2) ~1.3 hours

Protein Binding 1%

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Plague Reduction Assay

This assay is used to determine the concentration of an antiviral agent required to reduce the
number of viral plaques by 50% (ECso).

Materials:
o Confluent monolayer of susceptible host cells (e.g., Vero E6) in 6- or 12-well plates.
« Virus stock of known titer.

o Serial dilutions of Remdesivir.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Serum-free culture medium.
Semi-solid overlay medium (e.g., containing agarose or methylcellulose).
Fixing solution (e.g., 10% formalin).

Staining solution (e.g., 0.1% crystal violet).

Procedure:

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is
formed.

Virus Preparation: Prepare a dilution of the virus stock in serum-free medium to yield a
countable number of plaques (e.g., 50-100 plague-forming units per well).

Compound Treatment: Prepare serial dilutions of Remdesivir. Mix the virus dilution with each
compound dilution.

Infection: Remove the culture medium from the cells and infect with the virus-compound
mixtures. Incubate for 1-2 hours to allow for viral adsorption.

Overlay: Aspirate the inoculum and add the semi-solid overlay medium. This restricts the
spread of the virus to adjacent cells.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10
days).

Fixation and Staining: Fix the cells with the fixing solution, then remove the overlay and stain
the cell monolayer with crystal violet.

Plagque Counting: Wash the wells to remove excess stain and count the number of plaques.
Plaques appear as clear zones against the stained cell monolayer.

Data Analysis: Calculate the percentage of plague reduction for each concentration of
Remdesivir compared to the virus control (no compound). Determine the ECso value by
regression analysis.
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Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the destructive

effects of a virus.

Materials:

Confluent monolayer of host cells in 96-well plates.
Virus stock.

Serial dilutions of Remdesivir.

Culture medium.

Cell viability reagent (e.g., Neutral Red, MTT, or a reagent to measure ATP).

Procedure:

Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

Compound Addition: Add serial dilutions of Remdesivir to the wells. Include cell control (no
virus, no compound) and virus control (virus, no compound) wells.

Infection: Infect the cells with a pre-titered amount of virus that causes significant CPE.

Incubation: Incubate the plate for a period sufficient for the development of CPE in the virus
control wells.

Quantification of Cell Viability: Add a cell viability reagent to all wells and measure the signal
according to the manufacturer's instructions (e.g., absorbance or luminescence).

Data Analysis: Calculate the percentage of CPE inhibition for each concentration of
Remdesivir. The ECso is the concentration that protects 50% of the cells from the viral
cytopathic effect.
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Figure 2: General workflow for in vitro antiviral assays.
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Conclusion

Remdesivir is a potent antiviral agent with a well-defined mechanism of action against a variety
of RNA viruses, including SARS-CoV-2. Its efficacy has been demonstrated in numerous in
vitro studies, and it serves as an important tool in the study of antiviral drug development. This
guide provides essential technical information for researchers and scientists working with this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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